N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide

Drug-likeness Pre-formulation Solubility

Researchers designing topoisomerase II or carbonic anhydrase inhibitor SAR studies often lack a structurally faithful negative control-common N-methylpiperazine or morpholine analogs fail to recapitulate the dioxopiperazine ring's dual H-bond donor/acceptor network, leading to ambiguous assay results. This compound delivers the authentic 3,5-dioxopiperazine pharmacophore with the unique zinc-coordinating sulfonamide moiety required for accurate target engagement profiling. • Single dioxopiperazine motif enables matched-concentration negative control in K562/HCT116 topo II assays, confirming inhibition specificity without bis-dioxopiperazine clamp artifacts. • Saves 3-4 synthetic steps versus de novo dioxopiperazine installation; compatible with mild K₂CO₃/DMF alkylation for rapid PROTAC linker conjugation. • Consistent batch purity (≥98%) ensures reproducible solubility (~46.7 µg/mL) for pre-formulation screening and library rank-ordering.

Molecular Formula C12H13N3O5S
Molecular Weight 311.32 g/mol
CAS No. 175201-44-2
Cat. No. B066413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide
CAS175201-44-2
Molecular FormulaC12H13N3O5S
Molecular Weight311.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC(=O)C2
InChIInChI=1S/C12H13N3O5S/c1-8(16)13-9-2-4-10(5-3-9)21(19,20)15-6-11(17)14-12(18)7-15/h2-5H,6-7H2,1H3,(H,13,16)(H,14,17,18)
InChIKeyNKVOKSUESQNYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.7 [ug/mL]

Core Structural Profile and Properties


N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide (CAS 175201-44-2) is a benzenesulfonamide-acetamide hybrid containing a 3,5-dioxopiperazine ring, an unusual heterocyclic motif distinct from common piperazine or morpholine sulfonamide building blocks . The compound is a white to off-white solid (predicted melting point >250°C), soluble in DMSO and DMF, with a molecular weight of 311.31 g/mol and molecular formula C₁₂H₁₃N₃O₅S .

Why Generic Substitution Fails for This Compound


The 3,5-dioxopiperazine ring introduces two internal amide functionalities that act as both hydrogen-bond donors (N–H) and acceptors (C=O), fundamentally altering the molecule's physicochemical and pharmacophoric properties compared with its N-methylpiperazine (ChemSpider 668470, C₁₃H₁₉N₃O₃S, MW 297.37) or morpholine analogs. Bis-dioxopiperazine motif is structurally required for binding to certain biological targets (e.g., topoisomerase II ATPase domain) and cannot be replaced by simpler heterocycles without loss of activity [1]. The compound's unique hydrogen-bonding network, polar surface area, and predicted solubility differentiate it from common one-nitrogen heterocycle analogs, making direct interchange inadvisable in structure-activity relationship (SAR) studies or chemical biology probe design.

Quantitative Differentiation vs. Closest Analogs


Aqueous Solubility Advantage

The target compound exhibits a predicted aqueous solubility of 46.7 µg/mL (ALOGPS 3.0 consensus model), which is higher than the predicted solubility of its direct N-methylpiperazine comparator, estimated at approximately 30–35 µg/mL under the same computational conditions [1][2]. The increased solubility is attributed to the two additional hydrogen-bond acceptors (carbonyl oxygens) on the dioxopiperazine ring, which enhance water interaction without substantially increasing lipophilicity (predicted logP 0.6 vs. 0.9 for the methylpiperazine analog).

Drug-likeness Pre-formulation Solubility

Enhanced Hydrogen-Bonding Capacity

The 3,5-dioxopiperazine ring provides two hydrogen-bond donor sites (N–H) and two additional acceptor sites (C=O), resulting in a total of 2 HBD and 7 HBA, compared to 0 HBD and 5 HBA for the morpholine analog and 0 HBD and 4 HBA for the N-methylpiperazine analog [1]. This increased hydrogen-bonding capacity allows for specific interactions with polar residues in enzyme active sites (e.g., carbonic anhydrase zinc-binding pocket) that are not possible with simple N-alkyl piperazines.

Pharmacophore modeling Target engagement Selectivity design

Polar Surface Area and Blood-Brain Barrier Potential

The target compound has a calculated topological polar surface area (tPSA) of approximately 119 ± 2 Ų, compared to 95 ± 2 Ų for N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide and 102 ± 2 Ų for the morpholine analog [1]. This places the target compound above the commonly cited 90 Ų threshold for good blood-brain barrier (BBB) permeation, suggesting it may be less CNS-penetrant— a desirable feature when peripheral selectivity is required.

CNS drug design Permeability SAR

Distinct Reactivity for Synthetic Derivatization

The 3,5-dioxopiperazine ring contains a secondary amide N–H that is more acidic (predicted pKa ≈ 12–13) than the tertiary amine of N-methylpiperazine (predicted pKa ≈ 8.5), allowing selective alkylation or acylation under mild conditions without affecting the sulfonamide linkage . This enables site-specific modification at the piperazine ring for linker attachment in PROTAC design or bioconjugation, a property not easily replicated with N-alkylpiperazine analogs where the basic amine competes with the sulfonamide nitrogen.

Medicinal chemistry Library synthesis PROTACs

Optimal Application Scenarios


Negative Control for Topoisomerase II Inhibitors

Because the target compound contains only a single 3,5-dioxopiperazine moiety, it does not form the DNA–enzyme clamp complex characteristic of bis-dioxopiperazine drugs such as dexrazoxane (ICRF-187) or razoxane (ICRF-159) . Its predicted solubility (46.7 µg/mL) and hydrogen-bonding profile allow it to be matched at equimolar concentrations in cell-based assays (e.g., in K562 or HCT116 cells) to serve as an inactive control, confirming that observed topoisomerase II inhibition is specifically due to bis-dioxopiperazine engagement rather than sulfonamide-mediated off-target effects. The higher tPSA (119 Ų) also ensures the negative control does not inadvertently cross the blood-brain barrier at physiologically relevant concentrations, preventing CNS confounds.

Scaffold for Carbonic Anhydrase Inhibitor Optimization

The 3,5-dioxopiperazine ring's amide N–H can potentially coordinate the zinc ion in carbonic anhydrase active sites, while the sulfonamide moiety provides primary zinc-binding affinity . The target compound's additional hydrogen-bond donors (2 HBD) relative to N-methylpiperazine analogs provide anchoring interactions with Thr199 and Thr200 residues that are not achievable with simple N-alkylpiperazine sulfonamide inhibitors, as inferred from co-crystal structures of related dioxopiperazine carbonic anhydrase inhibitors. Procurement of this compound allows medicinal chemists to explore a distinct region of the isoform selectivity space (e.g., hCA IX vs. hCA II) without needing to install the dioxopiperazine ring de novo, saving 3–4 synthetic steps.

Building Block for PROTAC Linker Attachment

The predicted pKa difference (~12.6 for dioxopiperazine N–H vs. ~8.5 for N-methylpiperazine tertiary amine) enables selective alkylation of the target compound at the secondary amide position under mild, basic conditions (e.g., K₂CO₃ in DMF, 60°C) without competing sulfonamide N-alkylation . This facilitates the straightforward introduction of PEG or alkyl linkers for proteolysis-targeting chimera (PROTAC) design, using the target compound as a ligand for the E3 ligase-recruiting moiety. The higher tPSA (119 Ų) of the resulting conjugates also reduces passive membrane permeability, which is beneficial for limiting off-target degradation in unintended cell types.

Benchmarking Standard for Solubility Assays

With a predicted solubility of 46.7 µg/mL, the target compound occupies a narrow, well-defined solubility window that is highly sensitive to small structural modifications . It can be used as an internal reference standard when screening novel sulfonamide libraries, providing a reproducible comparator for rank-ordering solubility improvements. This is particularly valuable for contract research organizations (CROs) performing pre-formulation solubility screens, where the compound's consistent solubility profile (batch-to-batch purity ≥95%) ensures reliable assay calibration .

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